1-(6-Ethoxypyridin-2-Yl)Piperazine
Overview
Description
1-(6-Ethoxypyridin-2-yl)piperazine is part of a broader class of chemicals that have been synthesized and studied for their various biological and chemical properties. This compound, like its relatives, is of interest in chemical research due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds involves several steps, including the Whol-Ziegler reaction and subsequent reactions with sodium 2-ethoxy-2-oxo-ethanolate to yield target compounds with specific substituents on the piperazine ring. This method showcases the versatility in modifying the piperazine backbone to achieve desired chemical functionalities (Li Ming-zhu, 2012).
Molecular Structure Analysis
Structural characterization is typically achieved using techniques like IR, 1H-NMR, and MS spectrometry. These analytical methods confirm the molecular structure and the presence of specific functional groups in the synthesized compounds, ensuring the accuracy of the synthesis process (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Chemical Reactions and Properties
1-(6-Ethoxypyridin-2-yl)piperazine derivatives undergo various chemical reactions, tailored to produce compounds with desired biological activities or chemical properties. For instance, compounds designed for enhanced learning and memory facilitation in mice demonstrate the potential for targeted chemical modifications to achieve specific biological outcomes (Li Ming-zhu, 2008).
Scientific Research Applications
Cancer Treatment Research
1-(6-Ethoxypyridin-2-Yl)Piperazine derivatives have been explored for their potential in cancer treatment. AZD3514, a compound featuring a structure similar to 1-(6-Ethoxypyridin-2-Yl)Piperazine, has been investigated as an androgen receptor downregulator for the treatment of advanced prostate cancer. The compound was designed to address certain property issues in previous molecules and has reached the phase I clinical trial stage, reflecting its potential in oncology applications (Bradbury et al., 2013).
Cognitive Function Enhancement
Some derivatives of 1-(6-Ethoxypyridin-2-Yl)Piperazine have shown effects on learning and memory facilitation in mice. For instance, a particular synthesized compound showed significant improvement in arriving times and reduced errors in a maze test, indicating its potential in enhancing cognitive functions (Li Ming-zhu, 2012). Another study confirmed the importance of the Easter structure in these compounds, revealing their potential in memory enhancement (Li Ming-zhu, 2008).
Cardiovascular Research
In the field of cardiovascular research, Piperazinyl glutamate pyridines, which share a structural component with 1-(6-Ethoxypyridin-2-Yl)Piperazine, have been identified as potent P2Y12 antagonists. These compounds have shown excellent inhibition of platelet aggregation, an essential factor in cardiovascular diseases. The optimization of pharmacokinetic and physiochemical properties in these compounds, such as modifications at the pyridine ring and the piperazine ring, has led to the development of compounds with potential for further clinical evaluations (Parlow et al., 2010).
Neurological Disorder Therapeutics
Research has also explored the potential of 1-(6-Ethoxypyridin-2-Yl)Piperazine derivatives as therapeutic agents for neurological disorders. For instance, the development of long-acting dopamine transporter ligands based on such derivatives indicates their potential use in treating cocaine abuse. These compounds displayed substantial enantioselectivity and selectivity for dopamine and serotonin transporters, hinting at their therapeutic potential in addiction treatment (Hsin et al., 2002).
Antimicrobial Activity
Derivatives of 1-(6-Ethoxypyridin-2-Yl)Piperazine have been synthesized and evaluated for their antimicrobial activity. The synthesized compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Patel et al., 2011).
Safety And Hazards
Future Directions
While specific future directions for “1-(6-Ethoxypyridin-2-Yl)Piperazine” are not mentioned in the search results, the synthesis of piperazine derivatives is a topic of ongoing research due to their wide range of biological and pharmaceutical activity . The development of new synthetic methods, particularly those that can synthesize these structures from the same starting materials, is very meaningful .
properties
IUPAC Name |
1-(6-ethoxypyridin-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-15-11-5-3-4-10(13-11)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBPLIGXKQSNKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549724 | |
Record name | 1-(6-Ethoxypyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Ethoxypyridin-2-Yl)Piperazine | |
CAS RN |
108122-25-4 | |
Record name | 1-(6-Ethoxypyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-Ethoxypyridin-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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